Product packaging for Cyclohexane, 1,1'-ethylidenebis-(Cat. No.:CAS No. 2319-61-1)

Cyclohexane, 1,1'-ethylidenebis-

Cat. No.: B14740549
CAS No.: 2319-61-1
M. Wt: 194.36 g/mol
InChI Key: FUZBYNWONHYNOB-UHFFFAOYSA-N
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Description

Contextualizing Alkyl-Bridged Dicyclohexyl Compounds in Organic Chemistry

The structural diversity within this class of compounds allows for a wide range of applications. The cyclohexane (B81311) moieties impart lipophilicity and steric bulk, while the bridging alkyl group can be tailored to control the distance and relative orientation of the two rings. This modularity makes them interesting candidates for intermediates in organic synthesis, where they can serve as scaffolds for constructing more complex molecular architectures.

Significance in Contemporary Chemical Synthesis and Materials Science Research

The significance of Cyclohexane, 1,1'-ethylidenebis- is primarily seen in its application as an intermediate in organic synthesis and as a precursor in materials science, particularly in the development of high-density fuels. lookchem.com Research has pointed to its role as a starting material for creating more intricate organic molecules. lookchem.com Its stable, saturated cycloalkane structure makes it a reliable foundational component in multi-step synthetic pathways. lookchem.com

In the realm of materials science, a key area of interest is its potential use in the synthesis of high-energy-density liquid fuels. lookchem.commdpi.com These fuels are critical for applications where volume is limited, such as in aerospace vehicles, as they provide more energy per unit volume compared to conventional fuels. mdpi.com Research has explored the synthesis of jet fuel range high-density polycycloalkanes, a category where bridged compounds like Cyclohexane, 1,1'-ethylidenebis- are relevant. lookchem.com The inherent high density of its dicyclohexyl structure is a desirable characteristic for such applications. nih.gov Furthermore, its utility has been noted in studies concerning the radical-chain deoxygenation of tertiary alcohols, indicating its participation in specific reaction mechanisms. lookchem.com

Scope and Objectives of Research Inquiry

Current and future research on Cyclohexane, 1,1'-ethylidenebis- is focused on several key objectives. A primary goal is to fully elucidate its reaction pathways and explore its versatility as a synthetic intermediate. This includes investigating its use in the production of other organic compounds and its behavior under various catalytic conditions. lookchem.com

Another significant objective is to continue exploring its potential in the field of high-energy-density materials. Research aims to optimize synthetic routes to this and related compounds, potentially from sustainable sources like polycarbonate waste, to create advanced fuels with superior performance characteristics. lookchem.commdpi.com The investigation of its thermochemical properties, such as heat capacity, is crucial for these applications. aip.org The overarching goal is to leverage the unique structural attributes of Cyclohexane, 1,1'-ethylidenebis- to design and synthesize novel molecules and materials with tailored properties for advanced applications.

Compound Data

Below are the chemical properties and identifiers for Cyclohexane, 1,1'-ethylidenebis-.

PropertyValueReference
IUPAC Name 1,1'-Ethylidenebis(cyclohexane) nist.gov
Synonyms 1,1-Dicyclohexylethane, Ethane (B1197151), 1,1-dicyclohexyl- nist.gov
CAS Number 2319-61-1 nist.gov
Molecular Formula C14H26 nist.gov
Molecular Weight 194.3562 g/mol nist.gov
Appearance Not specified
Melting Point 282.7 K arizona.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26 B14740549 Cyclohexane, 1,1'-ethylidenebis- CAS No. 2319-61-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2319-61-1

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

1-cyclohexylethylcyclohexane

InChI

InChI=1S/C14H26/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h12-14H,2-11H2,1H3

InChI Key

FUZBYNWONHYNOB-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)C2CCCCC2

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations for 1,1 Ethylidenebis Cyclohexane and Analogous Systems

Exploration of Formation Pathways for Ethylidene-Bridged Cyclohexyl Structures

The synthesis of gem-dicycloalkylalkanes, such as 1,1'-ethylidenebis(cyclohexane), can be approached through several foundational organic reactions, primarily involving the formation of carbon-carbon bonds under catalytic conditions. While specific literature detailing the direct synthesis of 1,1'-ethylidenebis(cyclohexane) is sparse, its formation can be postulated through established chemical principles, including acid-catalyzed alkylations.

A plausible and direct pathway involves the electrophilic alkylation of cyclohexane (B81311) or, more readily, cyclohexene (B86901), with an appropriate two-carbon electrophile. One such method is a Friedel-Crafts-type reaction. libretexts.orgmasterorganicchemistry.com This can be envisioned using a reagent like 1,1-dichloroethane (B41102) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The Lewis acid would abstract a chloride ion to generate a highly reactive α-chloroethyl cation, which would then serve as the electrophile.

Proposed Friedel-Crafts Pathway:

Electrophile Generation: The Lewis acid (e.g., AlCl₃) activates the 1,1-dichloroethane, leading to the formation of a carbocationic species.

First Alkylation: The cyclohexane ring, acting as a nucleophile, attacks the electrophile. This step is typically the most challenging with saturated alkanes like cyclohexane due to the inertness of C-H bonds and may require harsh conditions or pre-functionalization. Using cyclohexene would provide a more nucleophilic π-bond, facilitating the attack.

Second Alkylation: The resulting intermediate, still possessing a reactive site, would then undergo a second alkylation with another molecule of cyclohexane to yield the final 1,1'-ethylidenebis(cyclohexane) product.

Alternatively, an acid-catalyzed reaction between an aldehyde, such as acetaldehyde (B116499), and two equivalents of cyclohexene could form the target structure. acs.org In this scenario, protonation of the acetaldehyde carbonyl group by a strong acid (e.g., H₂SO₄) would generate a highly electrophilic oxocarbenium ion. This intermediate would then be attacked by the nucleophilic double bond of a cyclohexene molecule. Subsequent dehydration and reaction with a second cyclohexene molecule would lead to the dicyclohexyl structure. This process is analogous to the formation of acetals from aldehydes and alcohols, where the carbocation intermediate is key. libretexts.orglibretexts.org

Catalytic Approaches in the Synthesis of Dicyclohexyl Derivatives

The functionalization of cyclohexane and the coupling of cyclic structures are pivotal for synthesizing complex molecules like 1,1'-ethylidenebis(cyclohexane). Both homogeneous and heterogeneous catalysis offer distinct advantages in achieving these transformations.

Homogeneous Catalysis in Cyclohexane Functionalization

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, allows for high selectivity under mild conditions due to precisely designed molecular catalysts. orgsyn.org Research in this area has focused on the direct functionalization of cyclohexane's C-H bonds, which have long been considered unreactive. youtube.com

Recent studies have demonstrated the use of metal complexes for cyclohexane oxidation, a primary step in its functionalization. For instance, complexes of Co(II), Ni(II), and Mn(II) with a combined 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) and benzyl (B1604629) terpyridine (Bztpy) ligand system have been evaluated as homogeneous catalysts for the oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil). nih.gov These reactions often proceed via a free-radical autoxidation mechanism and highlight the potential to activate cyclohexane for further derivatization. nih.gov

Another sophisticated approach involves the desymmetrization of cyclohexane derivatives through catalyst-controlled C-H functionalization. Dirhodium catalysts have been effectively used for site- and stereoselective C-H insertion reactions with donor/acceptor carbenes, demonstrating that catalyst choice can overcome the inherent reactivity of different C-H bonds. youtube.com This level of control is crucial for building complex molecular architectures from simple cycloalkane precursors.

Table 1: Examples of Homogeneous Catalysis in Cyclohexane Functionalization
Catalyst SystemReaction TypeKey FindingsReference
Co(II), Ni(II), Mn(II) with PTA-Bztpy LigandsCyclohexane OxidationCatalyzes the oxidation of cyclohexane to cyclohexanol and cyclohexanone using tBuOOH as an oxidant under microwave irradiation. nih.gov
Dirhodium CatalystsC-H Carbene InsertionAchieves highly site- and stereoselective desymmetrization of unactivated cyclohexane derivatives. youtube.com

Heterogeneous Catalysis for Alkylation and Coupling Reactions

Heterogeneous catalysts, which are in a different phase from the reactants, are central to industrial chemistry due to their stability, reusability, and ease of separation from the product stream. masterorganicchemistry.comgoogle.com In the context of synthesizing dicyclohexyl derivatives, solid acid catalysts like zeolites are particularly relevant. nist.gov

Zeolites have been successfully employed in the alkylation of various aromatic and aliphatic compounds. For example, they have been used to catalyze the alkylation of benzene (B151609) with cyclohexene to produce cyclohexylbenzene. chemrxiv.org It has been surprisingly found that cycloalkenes can be alkylated by oxygenates with high conversion and selectivity in the presence of a zeolite catalyst. youtube.com This process is exothermic and can be carried out at atmospheric pressure, offering economic advantages. youtube.com The acidic sites within the zeolite's porous structure facilitate the formation of carbocationic intermediates necessary for the alkylation reaction.

The choice of zeolite and reaction conditions can influence the selectivity towards mono- or poly-alkylated products. This approach could be adapted for the synthesis of 1,1'-ethylidenebis(cyclohexane) by reacting cyclohexane or cyclohexene with an appropriate ethylidene source over a suitable solid acid catalyst.

Table 2: Heterogeneous Catalysts in Alkylation Reactions Involving Cycloalkanes/alkenes
CatalystReactionSignificanceReference
Zeolite CatalystsAlkylation of a cycloalkene with an oxygenateProvides high conversion and selectivity towards the desired alkylated cycloalkene. youtube.com
β-Zeolite Nanocrystal AggregatesAlkylation of benzene with cyclohexeneDemonstrates the fabrication of efficient solid acid catalysts for producing cyclohexylbenzenes. chemrxiv.org
HPW Monomer-Confined FAU ZeoliteBenzene AlkylationFeatures modulated acidity for efficient C-C bond formation. chemrxiv.org

Mechanistic Elucidation of Alkylation and Ring-Forming Reactions

Understanding the reaction mechanisms, particularly the behavior of key intermediates, is crucial for controlling product distribution and developing more efficient synthetic routes. Both carbocationic and radical pathways are significant in the chemistry of cyclohexane and its derivatives.

Carbocationic Intermediates and Rearrangement Phenomena in Cyclohexane Chemistry

Many of the synthetic pathways toward ethylidene-bridged cyclohexanes likely proceed through carbocationic intermediates. researchgate.net In Friedel-Crafts alkylations or acid-catalyzed additions to alkenes, a carbocation is formed as a key intermediate. libretexts.orgresearchgate.net For instance, in an E1 elimination reaction of a substituted cyclohexane, the initial step is the loss of a leaving group to form a carbocation. acs.org Similarly, adding a strong acid to an alkene generates a carbocation. researchgate.net

Once formed, these carbocations are prone to rearrangement to form more stable species. The driving force is the shift from a less stable carbocation (e.g., secondary) to a more stable one (e.g., tertiary). These rearrangements can occur via:

1,2-Hydride Shift: A hydrogen atom with its pair of electrons moves to an adjacent carbocationic center. libretexts.org

1,2-Alkyl Shift: An alkyl group migrates similarly to a neighboring positively charged carbon. libretexts.org

These rearrangements are a well-known feature of Friedel-Crafts alkylation and can lead to a mixture of isomeric products. libretexts.org For example, attempting to alkylate a ring with a primary alkyl halide often results in a product with a secondary alkyl substituent due to a hydride shift. libretexts.org In the context of synthesizing 1,1'-ethylidenebis(cyclohexane), the formation of carbocation intermediates could lead to rearrangements within the cyclohexane rings or the ethylidene bridge, impacting the final product structure. Ring expansion is another possible outcome of carbocation rearrangement, such as the conversion of a cyclopentane (B165970) derivative to a cyclohexane ring. libretexts.org

Radical Pathways in Bridged Cycloalkane Synthesis

In addition to ionic pathways, radical reactions offer a different mechanistic avenue for forming C-C bonds. A radical can be generated on a cyclohexane ring through various initiation methods, such as photolysis or thermal decomposition of a radical initiator. While less common for the specific synthesis of gem-dicyclohexylalkanes, radical mechanisms are fundamental in many functionalization and coupling reactions.

The formation of bridged systems can occur through radical intermediates. For instance, intramolecular radical addition can lead to the formation of bicyclic structures. libretexts.org Studies on the rearrangement of bicyclic cyclobutylcarbinyl radicals show that the reaction can proceed through either ring expansion or ring opening, depending on the stability of the resulting radical intermediates. libretexts.org In some cases, a neighboring group can assist in the formation of a bridged free radical intermediate.

While the synthesis of 1,1'-ethylidenebis(cyclohexane) is more classically approached via ionic mechanisms, radical pathways could be involved, particularly as side reactions under certain conditions (e.g., high temperatures or UV light). The coupling of two cyclohexyl radicals, for instance, would lead to bicyclohexyl, a common byproduct in some cyclohexane reactions. Understanding these radical pathways is essential for a complete mechanistic picture and for minimizing undesired side products.

Concerted Mechanisms in Cyclohexane Ring Transformations

Concerted reactions are chemical transformations in which all bond breaking and bond making occur in a single, simultaneous step. byjus.com These reactions proceed through a cyclic transition state and are distinguished by a high degree of stereospecificity. libretexts.orgmsu.edu In the context of cyclohexane ring chemistry, concerted mechanisms, particularly pericyclic reactions, are fundamental for the construction and rearrangement of the six-membered ring core. libretexts.orgtaylorandfrancis.com Unlike reactions that proceed through charged or radical intermediates, concerted reactions are typically unaffected by catalysts or solvent polarity changes and are governed by the principles of orbital symmetry. msu.eduwikipedia.org The main classes of pericyclic reactions relevant to cyclohexane systems include cycloadditions, sigmatropic rearrangements, and electrocyclic reactions. wikipedia.org

[4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction is the archetypal example of a concerted mechanism that forms a six-membered ring. byjus.comwikipedia.org It is a [4π+2π] cycloaddition involving the reaction of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system) to produce a cyclohexene derivative. wikipedia.orgpraxilabs.com The reaction mechanism is a single-step process where two new carbon-carbon sigma bonds are formed simultaneously from two pi bonds, driven by the energetic stability of the resulting sigma bonds compared to the initial pi bonds. byjus.comlibretexts.orgpraxilabs.com

The concerted nature of the Diels-Alder reaction dictates its high stereospecificity. The stereochemistry of the substituents on both the diene and the dienophile is retained in the cyclohexene product. libretexts.org For instance, a cis-dienophile will result in a cis-substituted cyclohexene ring. The reaction typically proceeds through a highly ordered, cyclic transition state. libretexts.org Computational studies using Density Functional Theory (DFT) have been employed to analyze these transition states, confirming the concerted, though sometimes asynchronous, nature of the bond formation. mdpi.comacs.org

Enzymes have also been found to catalyze [4+2] cycloadditions. For example, the enzyme SpnF has been identified as a cyclase that catalyzes a transannular Diels-Alder reaction to form the cyclohexene ring in the biosynthesis of spinosyn A, accelerating the reaction rate significantly compared to the non-catalyzed process. nih.gov

FeatureDescriptionSignificance in Cyclohexane Synthesis
Reaction Type[4π+2π] Cycloaddition. wikipedia.orgDirectly forms a six-membered cyclohexene ring. praxilabs.com
MechanismConcerted; all bonds form and break in a single step. byjus.comEnsures high stereospecificity and predictable outcomes. libretexts.org
ReactantsConjugated diene and a dienophile (alkene/alkyne). libretexts.orgProvides a versatile method for creating substituted cyclohexanes. wikipedia.org
Transition StateCyclic, with synchronous or asynchronous bond formation. libretexts.orgGoverns the stereochemical outcome (endo/exo selectivity). libretexts.org
StereochemistryStereospecific; reactant stereochemistry is retained in the product. numberanalytics.comAllows for precise control over the 3D structure of the product.

byjus.combyjus.com-Sigmatropic Rearrangements

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. imperial.ac.uk The Cope and Claisen rearrangements are the most prominent examples of byjus.combyjus.com-sigmatropic rearrangements, involving a six-membered cyclic transition state. wikipedia.orgwikipedia.orgmasterorganicchemistry.com

The Cope Rearrangement involves the thermal isomerization of a 1,5-diene. wikipedia.org The reaction is an equilibrium process, with the position of the equilibrium being determined by the relative thermodynamic stability of the two 1,5-dienes. organic-chemistry.org For example, a 1,5-diene can rearrange to a more highly substituted, and thus more stable, isomeric 1,5-diene. The reaction proceeds through a concerted transition state that can adopt a chair-like or boat-like conformation, with the chair geometry being significantly preferred unless prevented by steric constraints. imperial.ac.ukwikipedia.org

The Claisen Rearrangement is the byjus.combyjus.com-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. wikipedia.org Similar to the Cope rearrangement, it proceeds through a concerted, six-membered chair-like or boat-like transition state. organic-chemistry.orgnumberanalytics.com A key driving force for the Claisen rearrangement is the formation of a very stable carbon-oxygen double bond in the product, which often makes the reaction effectively irreversible. masterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation with high stereocontrol. numberanalytics.comuchicago.edu Variations such as the Ireland-Claisen and Johnson-Claisen rearrangements have been developed to improve reaction conditions and expand its synthetic utility. wikipedia.orgorganic-chemistry.org

RearrangementStarting MaterialProductKey Features
Cope Rearrangement1,5-Diene. wikipedia.orgIsomeric 1,5-Diene. organic-chemistry.orgThermally induced; reversible equilibrium; proceeds via a chair-like transition state. wikipedia.orgorganic-chemistry.org
Claisen RearrangementAllyl Vinyl Ether. wikipedia.orgγ,δ-Unsaturated Carbonyl. wikipedia.orgDriven by stable C=O bond formation; typically irreversible; highly stereoselective. masterorganicchemistry.comnumberanalytics.com

Electrocyclic Reactions

Electrocyclic reactions are another class of concerted pericyclic reactions that involve the formation of a sigma bond to close a ring or the cleavage of a sigma bond to open a ring. wikipedia.orgnumberanalytics.com These reactions interconvert a conjugated polyene and a cycloalkene. The stereochemical outcome of these reactions (whether the process is conrotatory or disrotatory) is dictated by the number of π-electrons involved and whether the reaction is induced by heat or light, as described by the Woodward-Hoffmann rules. imperial.ac.uk For cyclohexane systems, the thermal ring-opening of cyclobutene (B1205218) to 1,3-butadiene (B125203) or the ring-closing of 1,3,5-hexatriene (B1211904) to form 1,3-cyclohexadiene (B119728) are classic examples. numberanalytics.com These reactions provide a concerted pathway for the formation or cleavage of rings within larger molecular frameworks.

Theoretical and Computational Chemistry Approaches to 1,1 Ethylidenebis Cyclohexane Systems

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical methods are excellent for static properties, 1,1'-ethylidenebis(cyclohexane) is a flexible molecule with numerous possible conformations due to the rotation around the central carbon-carbon bond and the ring-flipping of the two cyclohexane (B81311) moieties. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mpg.de

MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the molecule's conformation evolves. mpg.de For 1,1'-ethylidenebis(cyclohexane), MD simulations can provide insight into:

Conformational Landscape: Identifying the most populated conformational states and the pathways for interconversion between them. The cyclohexane ring is known for its chair and twist-boat conformations, with an interconversion barrier of about 10 kcal/mol. xmu.edu.cn

Intermolecular Interactions: Simulating how multiple molecules of 1,1'-ethylidenebis(cyclohexane) interact with each other in a liquid or solid state, or how a single molecule interacts with a solvent.

Thermodynamic Properties: Calculating properties like solvation free energies by simulating the molecule in different solvents, such as water and cyclohexane. nih.gov

The accuracy of MD simulations depends heavily on the "force field" used, which is a set of parameters that defines the potential energy of the system. Force fields like OPLS-AA (All-Atom Optimized Potential for Liquid Simulations) have been specifically parameterized and validated for simulations involving cyclohexane as a solvent. nih.gov

Table 2: Key Parameters in a Typical MD Simulation of a Cyclohexane System

ParameterExample Value/SettingPurpose
Force Field OPLS-AADefines the potential energy function for atomic interactions. nih.gov
Ensemble NPT (Isothermal-Isobaric)Keeps the number of particles, pressure, and temperature constant, mimicking laboratory conditions. nih.gov
Time Step 2 fsThe interval at which forces are recalculated and positions are updated.
Simulation Length 100 nsThe total duration of the simulation, determining the timescale of observable events. nih.gov
Solvent Model SPC/EA model used to represent water molecules if the simulation is in an aqueous environment. acs.org

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. For reactions involving 1,1'-ethylidenebis(cyclohexane) or its derivatives, computational methods can map out the potential energy surface, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

The study of reaction mechanisms often involves:

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. DFT calculations are commonly used to optimize the geometry of transition states.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (barrier) of the reaction, which is directly related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For example, in reactions involving substituted cyclohexanes, such as E2 elimination, computational studies can explain stereochemical outcomes. The anti-periplanar requirement for the leaving group and a proton in E2 reactions means that the leaving group must typically be in an axial position for the reaction to occur efficiently. masterorganicchemistry.comyoutube.com Computational models can calculate the energies of the required conformations and the transition state for the elimination, explaining observed reaction rates and product distributions. masterorganicchemistry.com

Development of Computational Models for Cyclohexane-Derived Compounds

The development of accurate and efficient computational models is an ongoing area of research that benefits the study of all cyclohexane-derived compounds, including 1,1'-ethylidenebis(cyclohexane). This involves creating and refining both the methods and the parameters used in simulations.

Key areas of development include:

Force Field Parameterization: Creating new parameters or refining existing ones for specific molecular fragments or functional groups to improve the accuracy of MD simulations. This was necessary, for example, to model sulfamides and certain heterocycles in the OPLS-AA force field for a blind prediction challenge involving cyclohexane-water distribution coefficients. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a physical property. nih.gov For a series of cyclohexane derivatives, computational descriptors (e.g., electronic properties from DFT, molecular shape) can be correlated with an observed property to create a predictive model. nih.gov

Integrated Approaches: Combining different computational techniques to build a more complete picture. For example, using DFT to calculate accurate partial charges for atoms, which are then used as input for a classical MD simulation. This multi-scale modeling approach leverages the strengths of different methods. sapub.orgscispace.com

The ongoing improvement of these computational models allows for increasingly reliable predictions of the behavior of complex molecules like 1,1'-ethylidenebis(cyclohexane), guiding experimental work and providing fundamental insights into their chemical nature.

Applications in Advanced Materials Science and Polymer Chemistry

Integration into Polymeric Architectures

The rigid and three-dimensional nature of the 1,1'-ethylidenebis(cyclohexane) core is instrumental in creating polymers with enhanced physical properties. When incorporated into the polymer backbone, this bulky group disrupts the regular packing of polymer chains, leading to significant changes in material characteristics.

The synthesis of polymers containing the 1,1'-disubstituted cyclohexane (B81311) moiety begins with the design of suitable monomers. Typically, the cyclohexane rings are functionalized to enable polymerization. A common approach involves using a precursor like 1,1-bis(4-hydroxyphenyl)cyclohexane, a close analog of the parent compound, which can be readily converted into various monomers. researchgate.net For instance, nucleophilic substitution reactions can be used to introduce amine or carboxylic acid functionalities, creating diamine or diacid monomers essential for polycondensation reactions. researchgate.net

Several polymerization strategies are employed to incorporate these bulky cycloaliphatic monomers into polymer chains:

Polycondensation: This is a primary method for producing polyamides and polyesters. For example, novel polyamides have been synthesized by the direct polycondensation of a diamine monomer, 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, with various aromatic dicarboxylic acids. researchgate.net This reaction often uses condensing agents like triphenyl phosphite and pyridine in a solvent such as N-methyl-2-pyrrolidone (NMP). researchgate.net

Ring-Opening Polymerization: For monomers like cycloaliphatic epoxides, ring-opening polymerization can be initiated to form polyethers. mdpi.comresearchgate.net This strategy is noted for producing polymers with well-defined structures. researchgate.net

Radical Ring-Opening Polymerization: Monomers such as vinylcyclopropanes, which contain strained ring structures, can undergo radical polymerization where the ring opens, helping to reduce the volumetric shrinkage that typically occurs during polymerization. nih.gov

The choice of strategy depends on the functional groups of the monomer and the desired polymer architecture, such as linear, branched, or cross-linked networks. nih.govresearchgate.net

The inclusion of the 1,1'-ethylidenebis(cyclohexane) structural unit has a profound impact on the final properties of the polymer. The bulky, non-coplanar nature of this group introduces significant steric hindrance, which prevents the polymer chains from packing closely together. This architectural feature is key to tailoring material properties. researchgate.net

Key Property Modifications:

Enhanced Solubility: The disruption of chain packing significantly improves the solubility of otherwise rigid aromatic polymers. Polyamides incorporating a 1,1-bis(phenyl)cyclohexane core demonstrate excellent solubility in aprotic polar solvents like NMP and N,N-dimethylacetamide (DMAc), and in some cases, even in less polar solvents like tetrahydrofuran (THF). researchgate.net This enhanced processability allows for the formation of transparent and flexible films through solution casting. researchgate.net

Increased Thermal Stability: The rigid cyclohexane ring contributes to a higher glass transition temperature (Tg). Polymers containing this moiety exhibit Tg values significantly higher than their linear aliphatic counterparts, indicating a wider operational temperature range before the material softens. For example, polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane show Tg values in the range of 188–240°C. researchgate.net

Improved Mechanical Properties: The incorporation of the cyclohexane structure can lead to the formation of tough and flexible polymer films. These films often possess high tensile strengths, making them suitable for applications requiring durable materials. researchgate.net

Polymer BackboneGlass Transition Temp. (Tg)10% Weight Loss Temp. (°C)SolubilityReference
Polyamide from BAPC and Terephthalic Acid240°C499°C (in air)Soluble in NMP, DMAc researchgate.net
Polyamide from BAPC and Isophthalic Acid226°C495°C (in air)Soluble in NMP, DMAc researchgate.net
Polyamide from BAPC and 4,4'-Oxydibenzoic Acid211°C488°C (in air)Soluble in NMP, DMAc, THF researchgate.net
Polyester from BPZ and Adipoyl Chloride121°C390°CSoluble in common solvents researchgate.net
Polyester from BPZ and Sebacoyl Chloride101°C410°CSoluble in common solvents researchgate.net

Data based on polymers derived from 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC) and 1,1-bis(4-hydroxyphenyl)cyclohexane (BPZ), close analogs of the title compound.

The defined stereochemistry and rigidity of the cyclohexane unit make it a valuable component in the design of functional polymers capable of complex tasks like molecular recognition or forming ordered superstructures.

Helical Structures: Chiral derivatives of cyclohexane are frequently used to induce a preferred helical screw sense in polymers. rsc.orgnih.gov The polymerization of achiral monomers in the presence of a chiral additive, or the use of a chiral catalyst, can lead to helix-sense-selective polymerization (HSSP), where the polymer chain adopts a predominantly one-handed helical conformation. rsc.orgfigshare.com This approach has been used to create optically active helical polymer particles from achiral monomers. figshare.com The resulting helical polymers have potential applications in chiral separation, asymmetric catalysis, and chiroptical materials. rsc.orgnih.gov

Specific Recognition Properties: The well-defined three-dimensional structure of the 1,1'-ethylidenebis(cyclohexane) moiety can be exploited to create polymers with specific recognition capabilities. In molecularly imprinted polymers (MIPs), a template molecule is used during the polymerization process to create complementary cavities within the polymer matrix. nih.govrsc.org Cross-linking monomers, which are crucial for stabilizing these recognition sites, can be based on cyclohexane structures to impart rigidity and shape-persistence to the binding cavity. researchgate.netchemsociety.org.ngresearchgate.net By using flexible crosslinkers, it may be possible to create recognition sites that exhibit an "induced fit" mechanism, similar to biological receptors. nih.gov Such materials are valuable for applications in chemical sensing, chromatography, and targeted drug delivery. rsc.org

Catalytic Applications of Cyclohexane Derivatives

Derivatives of cyclohexane are widely used in catalysis, either as part of the ligand that coordinates to a metal center or as a component of the catalyst support material.

In homogeneous catalysis, the ligand bound to the metal center is critical for controlling the activity and selectivity of the catalyst. nih.govnsf.govslideshare.net Cyclohexane-based structures are incorporated into ligands to create a well-defined and sterically hindered chiral environment around the metal.

A prominent example is the use of chiral 1,2-diaminocyclohexane as a scaffold for synthesizing a wide range of chiral ligands. rsc.orgnih.govmdpi.comresearchgate.netresearchgate.netnih.gov These ligands have proven effective in numerous asymmetric reactions, including:

Asymmetric Hydrogenation: Manganese(I) complexes with chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been used to catalyze the asymmetric hydrogenation of ketones with good activity and enantioselectivity (up to 85% ee). rsc.orgnih.govresearchgate.net

Asymmetric Conjugate Addition: Copper-catalyzed asymmetric conjugate addition of dialkylzinc reagents to enones has been achieved with high enantioselectivity (up to 97% ee) using bis(NHC) ligands based on a trans-1,2-cyclohexanediamine backbone. mdpi.com

The rigid cyclohexane backbone locks the ligand into a specific conformation, which effectively transfers chiral information from the ligand to the substrate during the catalytic cycle. This conformational rigidity is key to achieving high levels of stereocontrol in chemical transformations. researchgate.net

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and recycling. Cyclohexane-containing polymers can be used to create robust and functional catalyst supports. mdpi.comnih.govresearchgate.net

Porous organic polymers (POPs) offer a versatile platform for heterogenizing homogeneous catalysts. nih.gov By synthesizing polymers from monomers containing cyclohexane units, it is possible to create supports with high thermal stability, large surface area, and tunable porosity. nih.govresearchgate.netnih.govmdpi.com These properties are advantageous for catalytic applications.

Functional groups can be incorporated into the polymer support to anchor metal nanoparticles or complexes. researchgate.netmdpi.com For example, polymers with amide or ether functionalities can effectively immobilize palladium nanoparticles, creating a recyclable catalyst for cross-coupling reactions like the Heck and Suzuki reactions. nih.gov Using polymers as supports can enhance catalyst stability, prevent leaching of the active metal, and improve recyclability over multiple cycles. mdpi.commdpi.com

Support Material ClassExamplesKey Advantages in Cyclohexane-Related CatalysisReference
Porous Organic PolymersFunctionalized Polystyrene, PolyacrylatesHigh surface area, tunable porosity, good thermal/chemical stability, potential for functionalization. nih.govnih.gov
Carbon NanomaterialsGraphene Oxide, Activated CarbonExcellent electronic properties, high surface area, good mechanical strength. mdpi.com
ZeolitesZSM-5, MCM-41Defined microporous structure, shape selectivity, high thermal stability. mdpi.com
Mesoporous SilicasSBA-15, MCM-48Very high surface areas, ordered pore structures, ease of functionalization. mdpi.com
Metal-Organic Frameworks (MOFs)UiO-66, MIL-101Extremely high porosity, tunable structure, well-defined active sites. mdpi.com

This table summarizes various porous support materials used in catalysis, including reactions involving cyclohexane, illustrating the types of platforms where cyclohexane-derived polymers could be employed.

Role in Engineered Materials with Tailored Functionalities

The compound Cyclohexane, 1,1'-ethylidenebis-, also known as 1,1-Dicyclohexylethane, serves as a notable example of a cycloaliphatic building block in the synthesis of advanced polymers. Its molecular architecture, characterized by two bulky cyclohexane rings linked by an ethylidene bridge, imparts a unique combination of rigidity, thermal stability, and chemical resistance. These intrinsic properties make it a valuable monomer or structural moiety for creating engineered materials where performance under demanding conditions is critical. The incorporation of such cycloaliphatic structures into polymer backbones is a strategic approach to tailor material properties for specific high-performance applications in materials science and polymer chemistry.

Design of Materials with Enhanced Mechanical and Thermal Stability

The integration of rigid and bulky structural units like the dicyclohexylethylidene moiety into polymer chains is a well-established method for enhancing both mechanical strength and thermal stability. mdpi.com The two cyclohexane rings restrict segmental motion and rotation within the polymer backbone, leading to a higher glass transition temperature (Tg) and improved dimensional stability at elevated temperatures. mdpi.comnih.gov

Research into cycloaliphatic epoxy resins demonstrates that the presence of a cyclohexane structure within the polymer network can significantly improve mechanical properties compared to conventional aromatic-based resins like those derived from Bisphenol A diglycidyl ether (DGEBA). iust.ac.ir The cycloaliphatic ring can dissipate external energy through conformational changes between chair and boat forms, which helps to increase fracture energy and prevent brittle failure. iust.ac.ir This mechanism contributes to a simultaneous increase in strength and toughness. Studies have shown that polymers incorporating cycloaliphatic repeating units exhibit exceptional thermo-mechanical characteristics. acs.org For instance, thermogravimetric analysis (TGA) of copolymers containing cycloaliphatic groups has revealed superior thermal stability, with decomposition temperatures (Td,5%) exceeding 440 °C. acs.org

The effect of incorporating cycloaliphatic structures on the mechanical properties of polymers is significant. For example, a tri-functional cycloaliphatic epoxy resin shows marked improvement over a standard DGEBA resin, as detailed in the table below. iust.ac.ir

PropertyDGEBA Epoxy ResinTri-functional Cycloaliphatic ResinImprovement (%)
Flexural Strength 60 MPa82 MPa~35%
Flexural Modulus 2600 MPa4300 MPa~70%
ILSS 116 MPa173 MPa~50%

Data sourced from studies on cycloaliphatic epoxy resins, illustrating the typical enhancements provided by the inclusion of cycloaliphatic moieties. iust.ac.ir

Exploration in Advanced Organic Electronic Materials

In the field of organic electronics, the performance of devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs) is highly dependent on the molecular structure and morphology of the active organic semiconductor materials. researchgate.net While the electronically active components of these materials are typically composed of extended π-conjugated systems, non-conjugated aliphatic units play a crucial indirect role. researchgate.net

Cyclohexane, 1,1'-ethylidenebis- is a saturated aliphatic compound and, therefore, does not possess inherent semiconducting properties. However, its incorporation into organic electronic materials as a linker or side-chain component can be a strategic design choice to tune the physical properties of the final material. The bulky and non-polar nature of the dicyclohexyl groups can be leveraged to:

Improve Solubility: Many high-performance conjugated polymers suffer from poor solubility, which complicates processing. Attaching bulky side chains, for which the dicyclohexylethylidene group would be a candidate, can disrupt intermolecular packing and enhance solubility in common organic solvents, facilitating solution-based processing techniques like spin-coating and printing.

Control Morphology: The solid-state packing of polymer chains is critical for efficient charge transport. The introduction of bulky, shape-persistent cycloaliphatic groups can influence the self-assembly of polymer chains, preventing excessive aggregation and promoting favorable morphologies for device performance. nih.gov

Enhance Thermal Stability: As discussed previously, cycloaliphatic moieties enhance the thermal stability of polymers. mdpi.commdpi.com This is also advantageous in organic electronic devices, which can degrade when subjected to heat during operation or processing, thus improving device lifetime and operational stability.

Tune Dielectric Properties: Polyolefins that incorporate cycloaliphatic units are known to exhibit remarkably low dielectric constants. acs.org This property is valuable for applications in high-frequency electronics or as insulating layers within complex device architectures.

While not an active electronic component itself, the use of a robust and sterically demanding building block like Cyclohexane, 1,1'-ethylidenebis- offers a pathway to create more processable, stable, and morphologically controlled organic semiconducting materials, thereby indirectly contributing to the advancement of organic electronics.

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign methods for synthesizing bicyclic alkanes is a significant area of contemporary research. For "Cyclohexane, 1,1'-ethylidenebis-", future synthetic strategies are likely to move beyond traditional acid-catalyzed alkylations of cyclohexane (B81311) with vinylacetylene or acetaldehyde (B116499) derivatives, which often require harsh conditions and can lead to a mixture of products.

Photocatalytic Synthesis: A promising green alternative is the use of visible-light-induced photocatalysis. For instance, the cross-coupling of benzene (B151609) and cyclohexane has been achieved using Pd-modified titanium dioxide photocatalysts, suggesting the potential for similar strategies to couple two cyclohexane rings via an ethylidene bridge. rsc.org Such methods offer milder reaction conditions and higher selectivity, aligning with the principles of sustainable chemistry. rsc.orgrsc.org Another innovative approach involves the photocatalytic synthesis of bicyclo[2.1.1]hexanes, which, although structurally different, demonstrates the power of light-driven reactions in constructing complex cyclic systems. tue.nlrsc.org

Sustainable Catalysis: Research into sustainable catalytic systems is also burgeoning. The use of solid acid catalysts, zeolites, or reusable ionic liquids could offer greener alternatives to traditional homogeneous catalysts for Friedel-Crafts type reactions. researchgate.netgia.edu Furthermore, the development of one-pot syntheses, such as the consecutive Michael-Claisen process for cyclohexane-1,3-dione derivatives, showcases the trend towards more atom-economical and efficient synthetic protocols that could be adapted for gem-dicyclohexylalkane synthesis. nih.gov

Synthetic ApproachCatalyst/ConditionsPotential Advantages for Cyclohexane, 1,1'-ethylidenebis- Synthesis
Visible-Light PhotocatalysisPd-modified TiO2, Organic DyesMilder reaction conditions, higher selectivity, reduced waste.
Solid Acid CatalysisZeolites, HeteropolyacidsCatalyst reusability, easier product separation, reduced corrosion.
Ionic Liquidse.g., [bmim]Cl with AlCl3Non-volatile solvent, potential for catalyst recycling.
One-Pot ReactionsBase-catalyzed cascade reactionsIncreased efficiency, reduced purification steps, better atom economy.

Table 1: Potential Sustainable Synthetic Approaches for Cyclohexane, 1,1'-ethylidenebis- and Related Bicyclic Alkanes. This table is generated based on analogous research in sustainable synthesis.

Advanced Spectroscopic Methodologies for In Situ Characterization

Understanding the reaction mechanisms and kinetics for the synthesis of "Cyclohexane, 1,1'-ethylidenebis-" is crucial for process optimization. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are becoming indispensable tools for this purpose.

Operando and In Situ Spectroscopy: Techniques such as in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide invaluable insights into the formation of intermediates and the catalyst's state during a reaction. nih.govyoutube.comyoutube.com For example, in situ FTIR has been effectively used to study the mechanism of Friedel-Crafts acetylation, a reaction type analogous to the potential synthesis of our target molecule. researchgate.netgia.edu This allows for the direct observation of key species and their transformations under actual reaction conditions. The development of operando spectroscopic methods, which combine spectroscopic measurements with simultaneous catalytic performance data, offers a holistic view of the catalytic process. chemspider.comresearchgate.net The application of these methods could elucidate the precise mechanism of formation for "Cyclohexane, 1,1'-ethylidenebis-", leading to more controlled and efficient syntheses.

Spectroscopic TechniqueInformation GainedRelevance to Cyclohexane, 1,1'-ethylidenebis- Synthesis
In Situ FTIR SpectroscopyIdentification of functional groups of reactants, intermediates, and products in real-time.Monitoring the progress of the alkylation reaction and identifying key intermediates.
In Situ Raman SpectroscopyComplementary vibrational information, particularly for symmetric bonds and in aqueous media.Characterizing catalyst structure and the formation of the C-C bond in the ethylidene bridge.
Operando Spectroscopy (e.g., coupled with GC/MS)Correlation of spectroscopic data with catalytic activity and selectivity.Optimizing reaction conditions for maximizing the yield and purity of the final product.

Table 2: Advanced Spectroscopic Techniques for In Situ Reaction Monitoring. This table highlights techniques applicable to the synthesis of the target compound based on studies of similar chemical processes.

Predictive Modeling and Machine Learning in Reaction and Material Design

The use of computational tools, particularly predictive modeling and machine learning (ML), is revolutionizing chemical research. nih.govarxiv.orgarxiv.orgnist.gov For "Cyclohexane, 1,1'-ethylidenebis-", these approaches can accelerate the discovery of optimal reaction conditions and predict its physical and chemical properties.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models can establish mathematical relationships between the molecular structure of a compound and its properties. nih.govescholarship.orgresearchgate.net Such models have been successfully used to predict the boiling points, and other thermodynamic properties of hydrocarbons, including cycloalkanes. rsc.orgnist.govorgsyn.orgnih.govyoutube.com By developing a QSPR model for gem-dicyclohexylalkanes, the properties of "Cyclohexane, 1,1'-ethylidenebis-" could be accurately estimated without the need for extensive experimental measurements.

Machine Learning for Reaction Optimization: Machine learning algorithms can analyze large datasets of reaction parameters to predict the outcome of new reactions. nih.gov This can be used to optimize the synthesis of "Cyclohexane, 1,1'-ethylidenebis-" by identifying the ideal catalyst, solvent, temperature, and reactant ratios to maximize yield and minimize byproducts.

Modeling ApproachApplication for Cyclohexane, 1,1'-ethylidenebis-Potential Impact
QSPRPrediction of physical properties (e.g., boiling point, density, viscosity).Faster screening of potential applications and understanding of its behavior.
Machine LearningOptimization of synthetic reaction conditions.Accelerated development of efficient and sustainable synthetic routes.
Molecular DynamicsSimulation of conformational behavior and interactions.Understanding its steric and electronic properties for catalyst and material design.

Table 3: Predictive Modeling and Machine Learning Applications. This table outlines the potential computational approaches for studying the target compound.

Exploration of Chiral Derivatives and Enantioselective Processes

The introduction of chirality into "Cyclohexane, 1,1'-ethylidenebis-" would open up a vast new area of research, with potential applications in asymmetric catalysis and materials science. The central quaternary carbon atom of the ethylidene bridge is a key target for stereocontrol.

Enantioselective Synthesis: The catalytic enantioselective construction of quaternary stereocenters is a challenging but rapidly advancing field of organic synthesis. google.comchemspider.commdpi.comresearchgate.net Methods such as asymmetric allylation, conjugate addition, and cycloaddition reactions are being developed to create such complex stereocenters with high enantiomeric excess. google.comchemspider.commdpi.com Adapting these methodologies to the synthesis of chiral analogues of "Cyclohexane, 1,1'-ethylidenebis-" would be a significant achievement. For instance, the use of chiral catalysts in the alkylation of a cyclohexyl nucleophile could lead to the formation of one enantiomer over the other.

Enantioselective StrategyCatalyst TypePotential Chiral Product
Asymmetric AllylationChiral Chromium or Palladium ComplexesChiral homoallylic alcohols as precursors to chiral "Cyclohexane, 1,1'-ethylidenebis-" derivatives.
Asymmetric Conjugate AdditionChiral Rhodium or Copper ComplexesIntroduction of a chiral center beta to a carbonyl group in a precursor molecule.
BiocatalysisEne-reductasesDesymmetrization of prochiral precursors to generate enantiomerically enriched cyclohexenones. mdpi.com

Table 4: Potential Strategies for the Synthesis of Chiral Derivatives. This table is based on established methods for enantioselective synthesis of related structures.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Engineering

The unique structure of "Cyclohexane, 1,1'-ethylidenebis-", with its two bulky cyclohexyl groups, suggests its potential as a monomer or building block in materials science. This creates a fertile ground for interdisciplinary research.

Polymer Synthesis: The vinyl derivative of cyclohexane, vinylcyclohexane, has been successfully polymerized to create polymers with interesting properties. researchgate.netgoogle.com Research into the polymerization of a vinyl-functionalized "Cyclohexane, 1,1'-ethylidenebis-" could lead to the development of new polymers with high thermal stability, specific mechanical properties, and low dielectric constants, making them suitable for advanced applications in electronics and engineering. The hydrogenation of related vinyl polymers further expands the range of accessible materials. google.com

Advanced Materials: The rigid and bulky nature of the dicyclohexylethylidene moiety could be exploited to create polymers with high glass transition temperatures and good optical properties, potentially for use in optical data storage. chemspider.com Furthermore, incorporating this unit into polymer backbones could influence the material's morphology and performance in applications such as nanocomposites and specialty coatings. The photochemical manipulation of polymer structure and properties also presents an exciting avenue for creating smart materials based on this compound. rsc.org

Research AreaPotential Application of Cyclohexane, 1,1'-ethylidenebis-Desired Material Properties
Polymer ChemistryMonomer for addition or condensation polymerization.High thermal stability, mechanical strength, specific optical properties.
Materials EngineeringComponent of high-performance plastics and composites.Enhanced durability, low dielectric constant, high glass transition temperature.
NanotechnologyBuilding block for self-assembling structures.Controlled morphology, functional surfaces.

Table 5: Interdisciplinary Research Opportunities. This table highlights the potential for the target compound at the intersection of chemistry and materials science.

Q & A

Basic: What synthetic strategies are effective for preparing 1,1'-disubstituted cyclohexane derivatives?

Methodological Answer:
1,1'-Disubstituted cyclohexanes are typically synthesized via Friedel-Crafts alkylation or acid-catalyzed cyclization of pre-functionalized precursors. For example:

  • Thermochemical coupling : Evidence from hydrogenation reactions (e.g., ΔrH° = -208 kJ/mol for cyclohexane formation) suggests exothermic pathways for stabilizing disubstituted products .
  • Stereochemical control : Use chiral catalysts or steric directing groups to manage substituent orientation, as 1,1'-disubstitution lacks geometric isomerism but may exhibit conformational biases .

Basic: How do conformational dynamics influence the reactivity of 1,1'-ethylidenebis-cyclohexane?

Methodological Answer:
The chair conformation dominates due to minimized steric strain, but substituents at the 1,1'-positions introduce axial-equatorial torsional effects :

  • Computational modeling : Apply density functional theory (DFT) to evaluate energy barriers between conformers. For example, cis vs. trans diastereomers exhibit ΔG differences of ~3–5 kJ/mol in similar systems .
  • Experimental validation : Use variable-temperature NMR to observe ring-flipping kinetics and quantify activation energies .

Advanced: What spectroscopic techniques resolve stereochemical ambiguities in 1,1'-disubstituted cyclohexanes?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H-¹H NOESY : Identifies spatial proximity of substituents (e.g., axial vs. equatorial protons) .
    • ¹³C DEPT-135 : Distinguishes CH₂ and CH₃ groups in complex mixtures (e.g., CAS 843-55-0 derivatives) .
  • IR spectroscopy : Characterizes functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹ in bisphenol derivatives) .
  • Mass spectrometry (EI) : Fragmentation patterns (e.g., m/z 268 for C₁₈H₂₀O₂) confirm molecular integrity .

Basic: What safety protocols are critical for handling 1,1'-ethylidenebis-cyclohexane derivatives?

Methodological Answer:

  • Ventilation : Use fume hoods to mitigate inhalation risks (flash point: -20°C for similar cyclohexanes) .
  • PPE : Nitrile gloves and goggles are mandatory; consult SDS for specific derivatives (e.g., CAS 30817-90-4 requires skin/eye protection) .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous rinsing due to hydrophobicity .

Advanced: How can computational modeling predict thermodynamic stability in 1,1'-disubstituted systems?

Methodological Answer:

  • Molecular mechanics (MMFF94) : Simulates steric strain and torsional angles. For example, 1,1'-dimethylcyclohexane shows a 6 kJ/mol preference for the chair conformation .
  • Quantum mechanics (QM) : Calculate electron density maps to identify hyperconjugative stabilization (e.g., C-H∙∙∙π interactions in aromatic derivatives) .

Basic: What are the material science applications of 1,1'-disubstituted cyclohexanes?

Methodological Answer:

  • Polymer precursors : Derivatives like 4,4'-(cyclohexane-1,1-diyl)bisphenol (CAS 843-55-0) serve as monomers for high-temperature-resistant polycarbonates .
  • Liquid crystals : Chiral 1,1'-disubstituted cyclohexanes exhibit mesogenic properties due to restricted rotational freedom .

Advanced: How do isotopic labels (e.g., ¹³C, D) enhance degradation studies of cyclohexane derivatives?

Methodological Answer:

  • Environmental tracing : Deuterated analogs (e.g., cyclohexane-d₁₂, CAS 1735-17-7) enable tracking via GC-MS in biodegradation assays .
  • Mechanistic insights : ¹³C-labeled carbons in 1,1'-ethylidenebis systems clarify cleavage pathways under oxidative conditions .

Advanced: What contradictions exist in literature regarding impurity analysis of 1,1'-ethylidenebis compounds?

Methodological Answer:

  • Case study : Contaminants like 1,1'-ethylidenebis[tryptophan] (EBT) in pharmaceuticals highlight the need for HPLC-UV/Vis with ≤1 ppm detection limits. Conflicting reports on EBT’s toxicity underscore method standardization challenges .
  • Resolution : Use high-resolution MS (HRMS) and synthetic controls to differentiate byproducts from analytes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.